
(2-氟-5-(((4-甲氧基苄基)氨基)甲基)苯基)硼酸
描述
“(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C15H17BFNO3 . Its average mass is 289.110 Da and its monoisotopic mass is 289.128540 Da .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves palladium-catalyzed arylation Suzuki-Miyaura cross-coupling reactions . The Suzuki-Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid” can be analyzed using various spectroscopic techniques. For instance, 1H, 13C, 11B and 19F NMR spectroscopy can be used to characterize the compound .
Chemical Reactions Analysis
Boronic acids, including “(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid”, are often used as reagents in various chemical reactions. For instance, they can be used in Suzuki-Miyaura cross-coupling reactions , which involve the coupling of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid” can be analyzed using various techniques. For instance, its acidity can be evaluated by both spectrophotometric and potentiometric titrations .
科学研究应用
铃木-宫浦偶联反应在有机合成中的应用
硼酸,包括(2-氟-5-(((4-甲氧基苄基)氨基)甲基)苯基)硼酸,广泛应用于铃木-宫浦偶联反应。 该应用对于在有机合成中形成碳-碳键至关重要,从而导致各种芳香族化合物的产生 .
传感应用
该化合物的硼酸基团可以与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用。 这一特性使其在传感应用中非常有用,特别是在检测糖和阴离子方面 .
安全和危害
Boronic acids, including “(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
未来方向
The future directions for the research and development of boronic acids, including “(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid”, are promising. Boronic acids have a wide range of applications in medicinal chemistry, and their study is expected to lead to the development of new drugs . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
作用机制
Target of Action
Boronic acids, including phenylboronic acids, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
The (2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid, as a boronic acid derivative, likely participates in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, reacting with an electrophilic organic group. The reaction involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid may participate, is a key step in many synthetic pathways . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The products of this reaction can be further processed through various biochemical pathways, depending on the specific synthetic goals .
Pharmacokinetics
Boronic acids are generally known to be relatively stable and readily prepared . They are also environmentally benign, which may suggest good bioavailability .
Result of Action
The primary result of the action of (2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a fundamental process in organic synthesis, allowing for the construction of complex organic molecules from simpler precursors .
Action Environment
The action of (2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid, like other boronic acids, is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups . The stability and reactivity of the boronic acid can also be influenced by factors such as temperature, pH, and the presence of other chemical species .
属性
IUPAC Name |
[2-fluoro-5-[[(4-methoxyphenyl)methylamino]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BFNO3/c1-21-13-5-2-11(3-6-13)9-18-10-12-4-7-15(17)14(8-12)16(19)20/h2-8,18-20H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFIGZKBIRDVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CNCC2=CC=C(C=C2)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



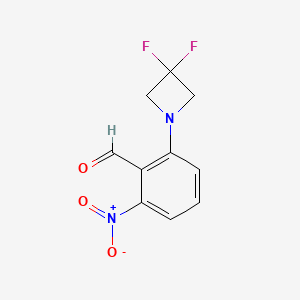
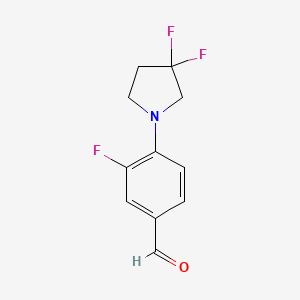

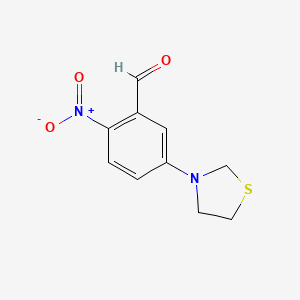


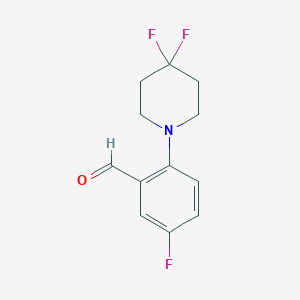

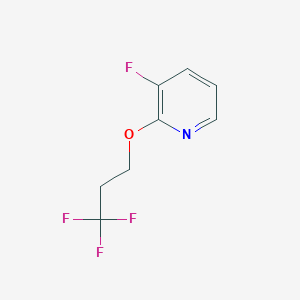
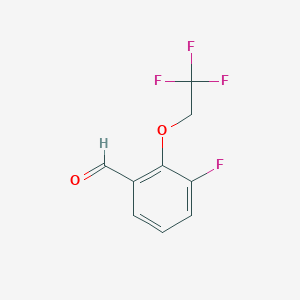
![[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride](/img/structure/B1408199.png)
![Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate](/img/structure/B1408200.png)
![tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1408201.png)
